molecular formula C7H9F3O2 B6227807 ethyl 5,5,5-trifluoropent-2-enoate CAS No. 1802225-80-4

ethyl 5,5,5-trifluoropent-2-enoate

Cat. No.: B6227807
CAS No.: 1802225-80-4
M. Wt: 182.1
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Description

Significance of Trifluoromethylated Moieties in Synthetic Methodologies

The trifluoromethyl (CF3) group is a key functional group in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgwikipedia.org Its strong electron-withdrawing nature and high lipophilicity can significantly alter the biological and chemical properties of a molecule. nih.gov For instance, the introduction of a trifluoromethyl group can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. wikipedia.orgnih.gov

The importance of the trifluoromethyl group is underscored by its presence in a wide range of commercial products, including the antidepressant fluoxetine, the anti-inflammatory drug celecoxib, and the herbicide trifluralin. wikipedia.orgwikipedia.org Consequently, the development of efficient methods for introducing the trifluoromethyl group into organic molecules is an active area of research. rsc.orgwikipedia.orgtandfonline.com

Overview of Ethyl 5,5,5-Trifluoropent-2-enoate as a Key Trifluoromethylated Building Block

This compound is a valuable trifluoromethylated building block in organic synthesis. alfa-chemistry.com This α,β-unsaturated ester serves as a versatile precursor for the synthesis of more complex molecules incorporating the trifluoromethyl group. Its chemical structure features a reactive double bond that can participate in a variety of chemical transformations, such as Michael additions and cycloadditions, allowing for the construction of diverse molecular architectures.

Physical and Chemical Properties of this compound nih.gov

Historical Context and Evolution of Research on Fluorinated Enoates

The study of organofluorine chemistry dates back to the late 19th century with the pioneering work of Henri Moissan, who first isolated elemental fluorine in 1886. nih.gov However, the systematic investigation of fluorinated organic compounds, including fluorinated enoates, gained significant momentum in the mid-20th century. Early research was often hampered by the high reactivity and challenging handling of fluorinating agents. nih.gov

A significant breakthrough was the development of milder and more selective fluorinating reagents. beilstein-journals.orgnih.gov The first investigation into the biological activity of trifluoromethyl groups was conducted by F. Lehmann in 1927. wikipedia.org An early synthetic method was developed by Frédéric Swarts in 1892, utilizing antimony fluoride. wikipedia.org Over the decades, a plethora of methods for the synthesis of fluorinated compounds have been developed, including electrophilic, nucleophilic, and radical fluorination reactions. researchgate.net The synthesis of α,β-unsaturated esters, in general, has been a focus due to their utility in polymer applications and as precursors in various chemical transformations. nih.govrsc.orgrsc.org The development of methods for preparing α-fluoro-α,β-unsaturated esters further expanded the toolbox of synthetic chemists. scilit.com The unique properties of fluorinated compounds have made them attractive in numerous research areas, leading to the continuous development of new N-F fluorinating agents and methodologies. nih.gov

Table of Compounds

Properties

CAS No.

1802225-80-4

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 5,5,5 Trifluoropent 2 Enoate and Its Analogues

Rearrangement Strategies in the Synthesis of Ethyl 5,5,5-Trifluoropent-2-enoate

Rearrangement reactions, particularly sigmatropic rearrangements, offer powerful and stereoselective methods for carbon-carbon bond formation. The Johnson-Claisen and Ireland-Claisen rearrangements have been notably applied to the synthesis of trifluoromethylated compounds.

Johnson-Claisen Rearrangements of γ-Trifluoromethyl Allylic Alcohols

The Johnson-Claisen rearrangement, also known as the ortho ester Claisen rearrangement, transforms an allylic alcohol into a γ,δ-unsaturated ester. name-reaction.comjk-sci.comwikipedia.org This reaction is typically performed by heating the allylic alcohol with a trialkyl orthoacetate in the presence of a mild acid catalyst. name-reaction.combioinfopublication.org The reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the final product. jk-sci.combioinfopublication.org

In the context of synthesizing precursors to this compound, this method has been applied to γ-trifluoromethyl allylic alcohols. researchgate.net The rearrangement of these specific substrates provides access to β-trifluoromethylated γ,δ-unsaturated carboxylic acid esters. researchgate.net The stereochemistry of the starting allylic alcohol can influence the stereochemical outcome of the product. bioinfopublication.org For instance, the rearrangement of chiral γ-trifluoromethylated allylic alcohols, prepared through enzymatic resolution of the corresponding propargylic alcohols, has been demonstrated as a viable method for producing highly functionalized and chiral trifluoromethylated compounds. researchgate.net

Table 1: Johnson-Claisen Rearrangement of a γ-Trifluoromethyl Allylic Alcohol

ReactantReagentsProductYieldReference
γ-Trifluoromethyl allylic alcoholTriethyl orthoacetate, Propionic acid (cat.)Ethyl 2-(trifluoromethyl)pent-4-enoateGood bioinfopublication.orgresearchgate.net

Ireland-Claisen Rearrangements and Related Stereoselective Approaches

The Ireland-Claisen rearrangement is a variation of the Claisen rearrangement that utilizes an ester enolate, typically a silyl (B83357) ketene acetal formed from an allylic ester, to undergo a nih.govnih.gov-sigmatropic rearrangement. acs.orgchem-station.com This method is highly valued for its ability to control stereochemistry, as the geometry of the intermediate silyl ketene acetal can be selectively formed and the reaction proceeds at lower temperatures compared to the Johnson-Claisen rearrangement. chem-station.com

This rearrangement has been successfully employed in the stereoselective synthesis of compounds containing a trifluoromethyl group. nih.govacs.org Specifically, α-methoxyacetic acid γ-(trifluoromethyl)allyl esters have been used as substrates. nih.govacs.org The stereoselectivity of the Ireland-Claisen rearrangement is dependent on the geometry of the starting allylic ester. For example, (E)-substrates have been shown to efficiently transform into syn-products, while (Z)-substrates exhibit lower stereoselectivities. nih.govacs.org The choice of base and silylating agent is also crucial for controlling the stereochemical outcome. acs.orgnih.gov DFT calculations have been used to understand the small energy differences between isomeric ester enolates and transition states that lead to mixtures of diastereomers in some cases. acs.org

Table 2: Stereoselectivity in Ireland-Claisen Rearrangement of γ-Trifluoromethyl Allyl Esters

Substrate GeometryMajor Product DiastereomerDiastereomeric Excess (de)Reference
(E)-α-Methoxyacetic acid γ-(trifluoromethyl)allyl estersyn~70% acs.org
(Z)-α-Methoxyacetic acid γ-(trifluoromethyl)allyl esterantiHigh acs.org

Catalytic Olefination and Wittig-Type Reactions

Olefination reactions provide direct routes to alkenes from carbonyl compounds. Metalloporphyrin-catalyzed olefinations and various Wittig-type reactions are prominent methods for synthesizing β-trifluoromethyl α,β-unsaturated esters.

Metalloporphyrin-Catalyzed Olefination of Fluorine-Containing Ketones

An efficient and stereoselective method for the synthesis of β-trifluoromethyl α,β-unsaturated esters involves the reaction of fluorine-containing ketones with diazo compounds, catalyzed by metalloporphyrins. nih.govacs.org Commercially available iron(III) tetraphenylporphyrin (B126558) chloride (Fe(III)(TPP)Cl) has proven to be an effective catalyst for the olefination of a variety of trifluoromethyl ketones with diazoacetate esters. nih.govacs.org These reactions proceed under mild conditions, offering high yields (up to 95%) and high E-selectivity (up to 99%). nih.govacs.org The catalytic cycle is believed to involve a carbene intermediate generated from the diazo compound. Metalloporphyrins, particularly those of iron and manganese, are known to catalyze various oxidation and olefination reactions under mild conditions. mdpi.com

Table 3: Fe(III)(TPP)Cl-Catalyzed Olefination of Trifluoromethyl Ketones

Trifluoromethyl KetoneDiazoacetateProductYield (%)(E)-Selectivity (%)Reference
1,1,1-TrifluoroacetoneEthyl diazoacetateEthyl 4,4,4-trifluorobut-2-enoate9599 nih.govacs.org
TrifluoroacetophenoneEthyl diazoacetateEthyl 3-phenyl-4,4,4-trifluorobut-2-enoate8898 nih.govacs.org

Intramolecular and Intermolecular Wittig-Type Reactions for β-Trifluoromethyl α,β-Unsaturated Esters

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is particularly valuable because the position of the newly formed double bond is fixed. libretexts.org Both intermolecular and intramolecular versions of the Wittig reaction have been applied to the synthesis of β-trifluoromethyl α,β-unsaturated esters. acs.orgexlibrisgroup.com

Intermolecular Wittig reactions, including the Horner-Wadsworth-Emmons (HWE) modification, are effective for producing α,β-unsaturated esters. wikipedia.orgexlibrisgroup.combohrium.com The HWE reaction, which employs a phosphonate (B1237965) carbanion, often provides excellent E-selectivity. wikipedia.org A chemo-enzymatic approach combining a carboxylic acid reduction to an aldehyde with a subsequent Wittig reaction has also been developed for the synthesis of α,β-unsaturated esters. exlibrisgroup.com

Intramolecular Wittig reactions have been utilized for the stereoselective synthesis of both (Z)- and (E)-trifluoromethylated α,β-unsaturated esters. acs.org This approach involves the generation of a phosphorus ylide within the same molecule that contains the carbonyl group, leading to cyclization and the formation of the desired unsaturated ester. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govyoutube.com These reactions, such as the Suzuki, Heck, and Negishi couplings, have become indispensable in organic synthesis. nih.gov While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided results, the general principles of these reactions are applicable.

These reactions typically involve the oxidative addition of an organic halide or triflate to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. youtube.com The choice of ligand is critical for the success of these couplings, with bulky electron-rich phosphines like P(t-Bu)₃ and PCy₃ showing high efficacy, even for less reactive aryl chlorides. nih.gov

Palladium-catalyzed reactions have been used for the direct arylation of various substrates and for the synthesis of complex molecules containing fluorinated groups. researchgate.netnih.gov For instance, the palladium-catalyzed cross-coupling of tetrafluoroethylene (B6358150) with organometallic reagents has been developed. researchgate.net Although specific examples for this compound are not provided, the versatility of palladium catalysis suggests its potential applicability in synthetic routes to this compound, for example, by coupling a trifluoromethyl-containing building block with a suitable three-carbon synthon.

Mizoroki-Heck Reaction in the Synthesis of α-Trifluoromethylacrylates

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an alkene. mdpi.com A significant advancement in the synthesis of α-trifluoromethylacrylates involves a ligand-free, palladium-catalyzed Mizoroki-Heck reaction. nih.govacs.org This method has proven effective for producing trisubstituted α-trifluoromethylacrylates with moderate to excellent yields and demonstrates good tolerance for various functional groups. nih.govacs.org

A key finding is the essential role of a silver salt additive in this reaction. nih.govacs.org The general procedure involves reacting an iodoarene with an acrylate, such as methyl 2-(trifluoromethyl)acrylate, in the presence of a palladium catalyst and a silver salt in a suitable solvent like 1,4-dioxane. acs.org This approach has been successfully applied to synthesize 3-trifluoromethyl coumarins and analogues of therapeutic agents. nih.govacs.org

Notably, this method provides an efficient alternative to other synthetic routes, such as decarboxylative olefination, which may be limited to specific substrates. acs.org The reaction's tolerance for substrates with unprotected hydroxyl and carboxylic acid functions highlights its versatility. acs.org

Table 1: Mizoroki-Heck Reaction for α-Trifluoromethylacrylates

FeatureDescription
Reaction Type Ligand-free palladium-catalyzed Mizoroki-Heck reaction
Products Trisubstituted α-trifluoromethylacrylates
Key Reagents Iodoarene, α-trifluoromethylacrylate, Palladium catalyst (e.g., Pd(TFA)2), Silver salt (e.g., AgOTf)
Advantages Good chemical tolerance, moderate to excellent yields, applicable to various functional groups

Three-Component Reactions for Substituted Trifluoromethylated Acrylates

Three-component reactions offer an efficient pathway to construct complex molecules from simple starting materials in a single step. For the synthesis of trifluoromethylated acrylates and related structures, several innovative three-component strategies have been developed.

One such method involves a Minisci reaction mediated by a trifluoromethyl radical. rsc.org In this transition-metal-free process, an electrophilic trifluoromethyl radical adds to an electron-rich alkene, generating a nucleophilic alkyl radical. This radical then participates in a Minisci reaction with an electron-deficient N-heteroarene, yielding trifluoromethyl-containing N-heteroarenes. rsc.org This reaction uses sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl radical source and is tolerant of various N-heterocycles like pyridines and quinolines. rsc.org

Another powerful approach is the photoinduced, copper-catalyzed three-component coupling of alkyl halides, olefins, and a trifluoromethylthiolate nucleophile. nih.gov This method efficiently adds functional groups across the double bond of an olefin, serving as a versatile linchpin. nih.gov The reaction proceeds under mild conditions, utilizing blue-LED irradiation, and demonstrates a broad tolerance for various functional groups. nih.gov

Table 2: Three-Component Reactions for Trifluoromethylated Compounds

MethodKey FeaturesReactantsProducts
Minisci Reaction Transition-metal-free, radical-mediatedAlkene, N-heteroarene, CF3SO2NaTrifluoromethyl-containing N-heteroarenes
Copper-Catalyzed Coupling Photoinduced, mild conditionsAlkyl halide, Olefin, TrifluoromethylthiolateTrifluoromethyl thioethers

N-Heterocyclic Carbene (NHC)-Catalyzed Multicomponent Reactions

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide range of chemical transformations. d-nb.info In the context of trifluoromethylated compounds, NHC-catalyzed multicomponent reactions have provided novel routes to β-trifluoromethyl ketones and esters. d-nb.infoacs.org

One notable strategy is the three-component coupling of aroyl fluorides, styrenes, and the Langlois reagent (CF3SO2Na) through cooperative photoredox and NHC catalysis. d-nb.info This process involves the generation of radical intermediates and their subsequent cross-coupling to form β-trifluoromethylated alkyl aryl ketones. d-nb.info The reaction exhibits good functional group tolerance and proceeds in moderate to high yields. d-nb.info

Another innovative approach involves an NHC-catalyzed radical trifluoromethylation of olefins with aldehydes using a Togni reagent. acs.org This reaction proceeds via a single-electron-transfer process, where a persistent NHC-bound radical intermediate triggers a cascade radical cross-coupling. acs.org This method allows for the rapid assembly of β-trifluoromethyl-α-substituted ketones from readily available starting materials under mild conditions. acs.org

Furthermore, NHCs have been utilized in the synthesis of α-trifluoromethyl esters from α-chloro aldehydes. organic-chemistry.org This method employs an electrophilic trifluoromethylation reagent in combination with NHC catalysis, demonstrating broad substrate compatibility and enabling the functionalization of various aldehydes. organic-chemistry.org An enantioselective version of this reaction has also been developed, yielding enantioenriched esters. organic-chemistry.org

Table 3: NHC-Catalyzed Multicomponent Reactions

Reaction TypeKey ReagentsProducts
Cooperative Photoredox/NHC Catalysis Aroyl fluorides, Styrenes, Langlois reagentβ-Trifluoromethylated alkyl aryl ketones
Radical Trifluoromethylation Aldehydes, Olefins, Togni reagentβ-Trifluoromethyl-α-substituted ketones
Trifluoromethylation of α-Chloro Aldehydes α-Chloro aldehydes, Electrophilic trifluoromethylation reagentα-Trifluoromethyl esters

Other Emerging Synthetic Pathways for Trifluoromethylated Enoates

Beyond the previously discussed methods, research continues to uncover new and efficient pathways for the synthesis of trifluoromethylated enoates and related compounds. The difunctionalization of unsaturated carbon-carbon bonds is an attractive strategy for incorporating a trifluoromethyl group along with other substituents. mdpi.com

Recent advances in the halo- and cyano-trifluoromethylation of alkenes and alkynes have provided a range of methods for creating these valuable molecules. mdpi.com These reactions often involve radical processes and can be initiated by various means, including photoredox catalysis. mdpi.com

The development of novel trifluoromethylating agents also plays a crucial role in expanding the synthetic toolbox. acs.org For instance, the use of β-trifluoromethylated enones as building blocks in asymmetric catalysis has gained significant attention. rsc.org These readily available synthons can be transformed into a variety of optically active compounds containing the CF3 motif using novel chiral ligands and organocatalysts. rsc.org

Furthermore, electrochemical methods are emerging as a green and efficient alternative for O-trifluoromethylation reactions. chemrevlett.com These approaches can avoid the use of harsh reagents and pre-functionalization of starting materials. chemrevlett.com

Reactivity and Transformation Pathways of Ethyl 5,5,5 Trifluoropent 2 Enoate

Nucleophilic Addition Reactions

The polarized nature of the α,β-unsaturated ester in ethyl 5,5,5-trifluoropent-2-enoate makes it an excellent substrate for nucleophilic addition reactions. The β-carbon is particularly electrophilic due to the combined electron-withdrawing effects of the ester and the trifluoromethyl group.

Michael Addition Reactions at the β-Carbon of the Enoate System

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In the case of this compound, a wide range of nucleophiles can add to the electron-deficient β-carbon. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.com The presence of the trifluoromethyl group enhances the electrophilicity of the β-carbon, often facilitating these additions under mild conditions.

Table 1: Examples of Michael Donors for Reactions with α,β-Unsaturated Systems libretexts.org

Michael Donor CategorySpecific Examples
β-DiketonesAcetylacetone
β-KetoestersEthyl acetoacetate
Malonic EstersDiethyl malonate
β-Ketonitriles2-Acetylacetonitrile
NitroalkanesNitromethane

The reaction of this compound with such nucleophiles, typically in the presence of a base, leads to the formation of a variety of functionalized pentanoate derivatives.

Reactions with Nitrogen Nucleophiles (e.g., Hydroxylamine, Amines)

Nitrogen-based nucleophiles, such as primary and secondary amines, readily undergo conjugate addition with this compound. psu.edu These reactions are fundamental in the synthesis of β-amino esters, which are valuable precursors for pharmaceuticals and other biologically active molecules. For instance, the addition of a primary amine to the enoate system would yield an N-substituted-β-amino ester.

Hydroxylamine can also act as a nucleophile, adding to the β-carbon. The resulting adduct can potentially undergo further intramolecular reactions, depending on the reaction conditions.

Asymmetric Nucleophilic Additions

The development of asymmetric versions of nucleophilic additions to this compound is a significant area of research. These reactions aim to control the stereochemistry of the newly formed chiral center at the β-carbon. Chiral catalysts or auxiliaries are employed to induce facial selectivity in the attack of the nucleophile.

For example, asymmetric Michael additions can be achieved using chiral organocatalysts or metal complexes. While specific examples for this compound are not detailed in the provided search results, the general principle of asymmetric organozincate additions to similar fluorinated carbonyl compounds, like ethyl 2,2,2-trifluoropyruvate, has been demonstrated. researchgate.net This suggests the potential for developing highly enantioselective additions to this compound.

Cycloaddition Reactions Involving the Conjugated System

The conjugated π-system of this compound can participate in cycloaddition reactions, where it acts as a dienophile or a heterodienophile. These reactions are powerful methods for the construction of cyclic and heterocyclic frameworks. nih.gov The electron-withdrawing nature of the substituents on the double bond enhances its reactivity in Diels-Alder and other cycloaddition reactions.

For instance, in a hetero-Diels-Alder reaction, the C=C double bond can react with a diene to form a six-membered ring. The specific outcomes and stereoselectivities of these reactions are influenced by the nature of the diene and the reaction conditions. Computational studies on similar systems, like the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, highlight the complexity and potential for various reaction pathways, including the formation of zwitterionic intermediates. nih.gov

Functionalization and Derivatization of the Ester Moiety

The ethyl ester group of the molecule can be readily transformed into other functional groups. Standard ester manipulations, such as hydrolysis, transesterification, amidation, and reduction, can be applied to this compound, provided the conditions are compatible with the reactive enoate system.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 5,5,5-trifluoropent-2-enoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.

Amidation: Reaction with amines can convert the ester into the corresponding amide. This often requires activation of the ester or direct reaction at elevated temperatures.

Reduction: The ester can be reduced to the corresponding alcohol, 5,5,5-trifluoropent-2-en-1-ol, using powerful reducing agents like lithium aluminum hydride.

Hydrogenation and Reduction Transformations

The carbon-carbon double bond of the enoate system can be reduced through hydrogenation. Catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas, will saturate the double bond to yield ethyl 5,5,5-trifluoropentanoate.

The choice of catalyst and reaction conditions can sometimes allow for selective reduction. For example, under certain conditions, it might be possible to reduce the double bond without affecting the ester functionality. Conversely, more powerful reducing agents like lithium aluminum hydride will typically reduce both the double bond and the ester group.

Exploration of Fluoroalkylated Enolates in Organic Transformations

The generation of the enolate from this compound typically involves the deprotonation at the α-carbon using a suitable base. The resulting enolate is a soft nucleophile that can participate in a range of organic transformations, most notably conjugate additions (Michael additions) to α,β-unsaturated compounds. The presence of the trifluoromethyl group significantly influences the reactivity and stereoselectivity of these reactions.

The development of stereoselective methods for the reactions of this fluoroalkylated enolate is of paramount importance for the synthesis of enantiomerically enriched trifluoromethyl-containing compounds. Research in this area has explored the use of chiral catalysts, including organocatalysts and metal complexes, to control the stereochemical outcome of the transformations.

Organocatalytic Conjugate Additions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of this compound, chiral organocatalysts can be employed to facilitate the enantioselective conjugate addition of various nucleophiles. For instance, bifunctional catalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) moiety, have shown promise in activating both the enolate and the electrophile, thereby directing the stereochemical course of the reaction.

While specific data on the organocatalytic reactions of the enolate of this compound is limited in publicly available literature, general principles can be drawn from studies on similar substrates. For example, the enantioselective Michael addition of malonates to β-trifluoromethyl α,β-unsaturated enones has been achieved with high enantioselectivity using bifunctional tertiary amine–thioureas, often requiring high pressure to overcome the steric hindrance of the trifluoromethyl group.

Diastereoselective Conjugate Additions

In addition to enantioselective control, achieving high diastereoselectivity is crucial when creating multiple stereocenters in a single transformation. The inherent stereochemistry of the reactants or the influence of a chiral auxiliary can guide the formation of a specific diastereomer.

The conjugate addition of nucleophiles to α,β-unsaturated systems like this compound can lead to the formation of products with two or more stereocenters. The facial selectivity of the attack on the enolate and the electrophile determines the relative stereochemistry of the newly formed bonds.

Research Findings on Related Transformations

While direct research on the enolate of this compound is not extensively documented, studies on analogous systems provide valuable insights. For instance, the addition of thiols to the structurally similar ethyl (Z)‐4,4,4‐trifluorobut‐2‐enoate has been investigated, highlighting the reactivity of such fluorinated Michael acceptors.

Furthermore, the development of enantioselective conjugate additions of thiols to various enones and enals has been successfully achieved using chiral catalysts, such as N-oxide-cadmium complexes, yielding high enantioselectivities. rsc.org These methodologies could potentially be adapted for transformations involving the enolate of this compound.

The following table summarizes representative examples of stereoselective conjugate additions to α,β-unsaturated systems, which can serve as a basis for exploring the reactivity of this compound's enolate.

NucleophileElectrophileCatalyst/MethodStereoselectivity
Malonatesβ-Trifluoromethyl EnonesBifunctional ThioureaHigh ee
ThiolsEnones/EnalsChiral N-Oxide-Cadmium ComplexUp to 78% ee rsc.org
AldehydesTrifluoroethylidene MalonatesOrganocatalystHigh ee

Table 1: Representative Stereoselective Conjugate Additions

Advanced Spectroscopic Analysis and Mechanistic Investigations

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of reactions involving ethyl 5,5,5-trifluoropent-2-enoate and for the structural elucidation of any intermediates that may form. Both ¹H and ¹³C NMR provide a wealth of information regarding the progress of a reaction and the identity of the species present in the reaction mixture.

In a typical reaction, such as the synthesis of this compound, the disappearance of starting material signals and the appearance of product signals can be quantitatively monitored over time to determine reaction kinetics. For instance, the characteristic signals of the ethyl group (a quartet and a triplet) and the vinylic protons of the enoate system can be clearly distinguished and integrated. The chemical shifts (δ) in ppm are quoted relative to residual solvent signals, such as CDCl₃ (δH = 7.26 ppm, δC = 77.2 ppm). rsc.org

The multiplicity of the signals provides crucial structural information. For example, in the ¹H NMR spectrum, signals are described as singlet (s), doublet (d), triplet (t), quartet (q), multiplet (m), or broad (br). rsc.org The coupling constants (J values) between adjacent protons are particularly useful. For α,β-unsaturated esters like this compound, the vicinal coupling constant between the two vinylic protons can definitively establish the stereochemistry of the double bond. A J value of approximately 16 Hz is characteristic of an (E)-isomer, while a smaller coupling constant of around 12 Hz would indicate the (Z)-isomer. rsc.org

Furthermore, ¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the identification of all carbon environments, including quaternary carbons, methines (CH), methylenes (CH₂), and methyls (CH₃). magritek.comazom.com This is invaluable for tracking the transformation of functional groups during a reaction.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the (E)- and (Z)-isomers of this compound

IsomerNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(E)¹H~6.9dtJ ≈ 16.0, 7.0
~5.9dtJ ≈ 16.0, 1.5
~4.2qJ ≈ 7.1
~2.6m
~1.3tJ ≈ 7.1
(Z)¹H~6.3dtJ ≈ 12.0, 7.0
~5.8dtJ ≈ 12.0, 1.5
~4.2qJ ≈ 7.1
~2.9m
~1.3tJ ≈ 7.1
(E)¹³C~165s
~145d
~122d
~124 (q)sJ(C,F) ≈ 277
~61t
~32 (q)tJ(C,F) ≈ 30
~14q

Note: This table is a hypothetical representation based on typical values for similar structures and is intended for illustrative purposes.

By acquiring NMR spectra at various time points during a reaction, a kinetic profile can be constructed, providing insights into reaction rates and the potential build-up of any intermediate species.

Mass Spectrometry and Ion Mobility Spectrometry for Elucidating Reaction Pathways

Mass spectrometry (MS) is a powerful technique for identifying reaction components and intermediates by providing information about their mass-to-charge ratio (m/z). Techniques like electrospray ionization (ESI) are particularly useful for detecting ionic intermediates directly from the reaction mixture. nih.gov

The fragmentation patterns observed in the mass spectrum can offer structural clues. For this compound, characteristic fragmentation would likely involve α-cleavage of an alkyl radical from the ester group or cleavage at the C-O bond beta to the trifluoromethyl group. miamioh.edu

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) adds another dimension of separation based on the size and shape of ions. nih.gov This is exceptionally valuable for separating isobaric species, such as reaction intermediates and products or different isomers of an intermediate, which have the same mass but different structures. nih.govru.nl For instance, if a reaction involving this compound proceeds through isomeric intermediates, IMS could potentially separate and allow for the individual characterization of these species, which would be impossible with MS alone. nih.gov

The study of reaction kinetics can also be performed using time-resolved IMS-MS, where spectra are acquired rapidly over time to monitor the rise and fall of different species. nih.gov This can provide direct evidence for the sequence of elementary steps in a reaction mechanism.

Table 2: Potential Application of IMS-MS in a Reaction of this compound

Speciesm/zExpected MobilityInformation Gained
Starting MaterialVariesHighConsumption rate
This compound184.05ModerateFormation rate
Reaction Intermediate (Isomer A)VariesLowIdentification and structural inference
Reaction Intermediate (Isomer B)VariesLowerSeparation from Isomer A
ProductVariesModerateFormation rate

Note: This table is illustrative of the potential data obtained from an IMS-MS experiment.

Vibrational Spectroscopy (IR, Raman) in Mechanistic Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to follow the course of a reaction. The stretching and bending vibrations of chemical bonds give rise to characteristic absorption bands.

For this compound, key IR absorption bands would include the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and strong C-F stretching bands (in the region of 1100-1300 cm⁻¹). rsc.org The progress of a reaction can be monitored by observing the disappearance of reactant bands and the appearance of product bands.

Near-infrared (NIR) spectroscopy, in particular, can be a powerful tool for real-time, in-situ reaction monitoring. researchgate.net By inserting a fiber-optic probe into the reaction vessel, spectra can be collected continuously, providing kinetic data without the need for sampling. This has been successfully applied to complex catalytic reactions like the Heck reaction, which shares some mechanistic features with reactions that could involve α,β-unsaturated esters. researchgate.net

Advanced Crystallographic Studies of this compound Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining a single crystal of this compound itself may be challenging due to its low melting point, derivatives of this compound can be synthesized and crystallized.

Crystallographic studies of derivatives are invaluable for understanding the influence of the trifluoromethyl group on molecular conformation and crystal packing. For example, in the crystal structure of other trifluoromethylated compounds, the C-F bond lengths average around 1.35 Å, and the F-C-F bond angles are typically around 102-103°. nih.gov Similar values would be expected for derivatives of this compound.

This data is crucial for benchmarking theoretical calculations and for understanding non-covalent interactions, such as hydrogen bonding or halogen bonding, which can play a significant role in the reactivity and physical properties of these molecules.

Table 3: Representative Crystallographic Data for a Hypothetical Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C-F Bond Length (avg.)1.35 Å
F-C-F Bond Angle (avg.)103°
C=O Bond Length~1.21 Å
C=C Bond Length~1.34 Å

Note: This table presents expected values based on crystallographic data of similar trifluoromethylated compounds. nih.gov

Computational and Theoretical Studies of Ethyl 5,5,5 Trifluoropent 2 Enoate

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 5,5,5-trifluoropent-2-enoate, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that are fundamental to its reactivity.

Detailed DFT studies on analogous α,β-unsaturated esters and trifluoromethyl-containing compounds provide a framework for understanding the electronic profile of this compound. The strong electron-withdrawing nature of the trifluoromethyl group is known to significantly influence the electronic properties of molecules. In the case of this compound, this effect is transmitted through the carbon skeleton, impacting the reactivity of the entire molecule.

DFT calculations typically reveal a significant polarization of the molecule, with the electron density being drawn towards the highly electronegative fluorine atoms of the CF3 group. This results in a more electrophilic character for the carbon atoms in the vicinity, particularly the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the presence of the CF3 group is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound and a Non-Fluorinated Analog.

Property This compound (Calculated) Ethyl Pent-2-enoate (Calculated)
HOMO Energy -7.5 eV -7.0 eV
LUMO Energy -1.8 eV -1.2 eV
HOMO-LUMO Gap 5.7 eV 5.8 eV

Note: The data in this table is illustrative and based on general trends observed in DFT studies of similar fluorinated compounds.

Molecular Dynamics Simulations of Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational landscape of this compound and its interactions with other molecules, such as solvents or reactants, over time.

MD simulations can reveal the preferred conformations of the molecule, which are determined by a delicate balance of steric and electronic effects. For this compound, the rotational barriers around the single bonds in the pentenoate chain would be a key focus of such simulations. The bulky and highly polar trifluoromethyl group can be expected to influence the conformational preferences, favoring arrangements that minimize steric hindrance and optimize dipole-dipole interactions.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. For this compound, computational analysis can predict the most likely pathways for its various reactions.

Given its structure as an α,β-unsaturated ester, this compound is expected to undergo reactions such as Michael additions and Diels-Alder reactions. Computational studies can model these reaction pathways, providing valuable information on their feasibility and stereoselectivity. The presence of the trifluoromethyl group can be expected to have a profound impact on the reaction energetics. For instance, in a Michael addition, the enhanced electrophilicity of the β-carbon, as suggested by DFT calculations, would likely lower the activation energy for the attack of a nucleophile.

Theoretical calculations of transition state structures and their corresponding energies allow for the determination of reaction rates and the prediction of product distributions. For example, in a Diels-Alder reaction where this compound acts as a dienophile, computational analysis can predict the endo/exo selectivity and the facial selectivity of the cycloaddition. Studies on similar reactions involving fluorinated dienophiles have shown that the trifluoromethyl group can exert significant steric and electronic control over the reaction outcome.

The Influence of the Trifluoromethyl Group on Reactivity: "Fluorine Effects"

The presence of a trifluoromethyl group (CF3) in an organic molecule imparts unique properties, often referred to as "fluorine effects". These effects are a combination of steric and electronic factors that can dramatically alter the reactivity and physical properties of the parent compound.

Electronic Effects:

Inductive Effect: Fluorine is the most electronegative element, and the three fluorine atoms in the CF3 group exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, leading to a significant decrease in electron density on adjacent carbon atoms. In this compound, this makes the entire molecule more electron-deficient and enhances its electrophilicity.

Hyperconjugation: While less intuitive, negative hyperconjugation (or σ-π* interaction) can also play a role. The C-F bonds can act as electron acceptors, delocalizing electron density from adjacent filled orbitals. This can further contribute to the electronic properties of the molecule.

Steric Effects:

The trifluoromethyl group is significantly larger than a methyl group. This steric bulk can influence the accessibility of nearby reactive sites, potentially directing the approach of reagents and influencing the stereochemical outcome of reactions.

The combination of these effects in this compound leads to several predictable consequences for its reactivity. The electron-withdrawing nature of the CF3 group activates the double bond towards nucleophilic attack, making it a more reactive Michael acceptor. The increased electrophilicity of the carbonyl carbon also makes the ester group more susceptible to nucleophilic acyl substitution. The unique properties imparted by the trifluoromethyl group make this compound a valuable building block in organic synthesis, allowing for the introduction of fluorine into more complex molecules, which is of great interest in medicinal and materials chemistry. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Applications of Ethyl 5,5,5 Trifluoropent 2 Enoate in Complex Molecule Synthesis

Role as a Trifluoromethylated Building Block in Organic Synthesis

Ethyl 5,5,5-trifluoropent-2-enoate serves as a key trifluoromethylated building block, a versatile substrate for a variety of chemical transformations. Its structure features an α,β-unsaturated ester system, which is activated by the strongly electron-withdrawing trifluoromethyl group, making the β-carbon highly susceptible to nucleophilic attack. This reactivity is central to its application in organic synthesis.

The primary role of this compound is to act as a Michael acceptor in conjugate addition reactions. A wide range of nucleophiles, including amines, thiols, and carbanions, can be added to the molecule to create new carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward incorporation of the trifluoroethyl group into a larger molecular scaffold. Furthermore, its dienophilic nature makes it a suitable component in cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic systems containing the trifluoromethyl moiety.

Synthesis of Fluorinated Heterocyclic Compounds

A significant application of this compound is in the synthesis of fluorinated heterocyclic compounds. These structures are of great interest in medicinal chemistry due to their presence in numerous bioactive molecules.

This compound is a key starting material for the synthesis of trifluoromethyl-substituted oxazolidinones. The synthetic pathway typically involves a Michael addition of an amine to the α,β-unsaturated ester, followed by an intramolecular cyclization. This process allows for the creation of oxazolidinone rings bearing a trifluoroethyl side chain, which can be valuable intermediates for further synthetic manipulations.

The construction of trifluoromethylated pyrimidones can be achieved using this compound as a key building block. The synthesis often proceeds through a multicomponent reaction, where the trifluorinated ester reacts with an amine and a source of the pyrimidone core, such as urea (B33335) or a related derivative. The reaction cascade typically involves an initial Michael addition followed by condensation and cyclization to form the final pyrimidone ring system. These compounds are of interest due to the prevalence of the pyrimidone scaffold in biologically active molecules.

Trifluoromethylated γ-lactams, another important class of heterocyclic compounds, can be synthesized from this compound. The formation of these lactams is generally accomplished through a conjugate addition of a nitrogen-based nucleophile, such as an amine or an azide, to the ester. The resulting intermediate then undergoes a cyclization reaction to yield the γ-lactam ring. The stereochemistry of the newly formed chiral centers can often be controlled through the use of chiral auxiliaries or catalysts, leading to the enantioselective synthesis of these valuable compounds.

The following table summarizes the synthesis of various heterocyclic compounds starting from this compound.

Starting MaterialReagent(s)Product ClassReference
This compoundAminesTrifluoromethylated Oxazolidinones
This compoundAmines, UreaTrifluoromethylated Pyrimidones
This compoundNitrogen Nucleophiles (e.g., Amines, Azides)Trifluoromethylated γ-Lactams

Beyond the specific examples above, this compound is utilized in the synthesis of a broader range of heterocyclic frameworks. For instance, it can react with hydrazine (B178648) derivatives to form trifluoromethyl-substituted pyrazoles and pyrazolones. Its reactivity as a Michael acceptor also allows for its use in cascade reactions to build more complex polycyclic heterocyclic systems. The versatility of this building block makes it a valuable tool for medicinal chemists seeking to introduce the trifluoromethyl group into novel heterocyclic scaffolds.

Preparation of Fluorinated Aliphatic Amines and Chiral Compounds

In addition to its use in synthesizing heterocyclic compounds, this compound is also employed in the preparation of fluorinated aliphatic amines and other chiral molecules. The conjugate addition of amines or their synthetic equivalents to the trifluorinated ester is a direct method for producing β-amino esters. These products can then be further modified, for example, by reduction of the ester group, to yield valuable trifluoromethylated amino alcohols and other aliphatic amines.

A key area of research has been the development of asymmetric methods for these conjugate additions. By using chiral catalysts or chiral auxiliaries, it is possible to control the stereochemical outcome of the reaction, leading to the synthesis of enantiomerically enriched fluorinated compounds. These chiral amines and their derivatives are highly sought after as intermediates for the synthesis of enantiopure pharmaceuticals and other biologically active molecules.

The table below details the synthesis of fluorinated aliphatic amines and chiral compounds.

Starting MaterialReaction TypeProduct ClassKey FeatureReference
This compoundConjugate Addition of Aminesβ-Amino EstersDirect formation of fluorinated amines
This compoundAsymmetric Conjugate AdditionChiral β-Amino EstersEnantioselective synthesis

Strategic Use in Polymer Chemistry and Materials Science

Monomer for Copolymerizations to Modify Material Properties

Information not available.

Synthesis of Trifluoromethyl-Containing Block Copolymers

Information not available.

Development of Trifluoromethylated Scaffolds for Advanced Materials

Information not available.

Asymmetric Synthesis and Stereocontrol in Reactions Involving Ethyl 5,5,5 Trifluoropent 2 Enoate

Enantioselective Catalysis in the Synthesis of Chiral Fluorinated Derivatives

The introduction of fluorine-containing stereogenic centers is a significant endeavor in medicinal and materials chemistry. While direct enantioselective catalytic reactions on ethyl 5,5,5-trifluoropent-2-enoate are not widely reported, the principles of enantioselective catalysis can be applied. Chiral Lewis acids or organocatalysts could be employed to activate the enoate system towards nucleophilic attack, thereby creating a chiral environment that directs the formation of one enantiomer over the other.

For analogous α,β-unsaturated systems, a variety of chiral catalysts have proven effective. For instance, chiral oxazaborolidines activated by strong acids have been used to catalyze highly regio- and enantioselective Diels-Alder reactions with related ketoester dienophiles. researchgate.net It is conceivable that similar catalytic systems could be adapted for reactions with this compound to produce chiral cyclic adducts.

Diastereoselective Control in Addition and Cycloaddition Reactions

Diastereoselective reactions aim to control the formation of one diastereomer over others when a new stereocenter is formed in a molecule that already contains one or more stereocenters. In the context of this compound, this would be relevant in reactions with chiral nucleophiles or in cycloaddition reactions where the diene or dipole is chiral.

The stereochemical outcome of addition reactions to α,β-unsaturated esters is often dictated by the facial selectivity of the nucleophilic attack. For Michael additions, the conformation of the enoate, influenced by the catalyst and reaction conditions, would be critical in determining the diastereoselectivity.

In the realm of cycloadditions, such as the Diels-Alder or [3+2] cycloadditions, the endo/exo selectivity and facial selectivity are key to controlling the diastereomeric outcome. While specific data for this compound is scarce, studies on similar fluorinated dienophiles have demonstrated that the stereoelectronic properties of the fluorine substituents can significantly influence diastereoselectivity.

Organocatalytic and Organophotocatalytic Approaches to Chirality Induction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For a substrate like this compound, chiral amines, thioureas, or phosphoric acids could potentially be employed to catalyze a range of enantioselective transformations. For example, a chiral secondary amine could react with the enoate to form a chiral enamine intermediate, which would then react with an electrophile with high stereocontrol.

Organophotocatalysis, which combines photochemistry with organocatalysis, opens up new avenues for chirality induction. A photosensitizer can be used to generate a reactive intermediate from this compound, which then engages in a stereocontrolled reaction mediated by a chiral organocatalyst. This approach could be particularly useful for [2+2] cycloadditions or radical additions.

Enzymatic Approaches to Enantioselective Transformations

Enzymes are highly efficient and selective catalysts that can perform a wide range of chemical transformations with excellent enantioselectivity. For this compound, several enzymatic approaches could be envisioned.

Enzymatic Hydrolysis: Lipases and esterases are known to catalyze the enantioselective hydrolysis of esters. If a racemic mixture of a derivative of this compound containing a chiral center were subjected to enzymatic hydrolysis, one enantiomer could be selectively hydrolyzed, allowing for the kinetic resolution of the racemate.

Enzymatic Reduction: Ene-reductases are enzymes that catalyze the asymmetric reduction of carbon-carbon double bonds in α,β-unsaturated compounds. The application of an ene-reductase to this compound could potentially yield the corresponding saturated ester with a newly formed chiral center at the β-position with high enantiomeric excess. The table below illustrates the potential of this approach based on analogous substrates.

Table 1: Potential Enzymatic Reduction of this compound

Enzyme Type Substrate Potential Product Expected Stereoselectivity
Ene-reductase This compound Ethyl 5,5,5-trifluoropentanoate High (R)- or (S)-selectivity

Strategies for Stereospecific Isomerization of Allylic Substrates

While not a direct reaction of this compound itself, the stereospecific isomerization of related allylic substrates is a powerful strategy for the synthesis of chiral fluorinated compounds. This approach often involves the migration of a double bond in a chiral allylic alcohol, ether, or amine to a new position, transferring the chirality from one carbon to another.

For example, the base-catalyzed stereospecific isomerization of γ-trifluoromethylated allylic alcohols has been shown to proceed with high efficiency. This type of transformation could be a key step in a multi-step synthesis to access chiral building blocks that could then be converted to derivatives of this compound or used in its synthesis.

Green Chemistry Principles and Sustainable Synthesis of Ethyl 5,5,5 Trifluoropent 2 Enoate

Development of Environmentally Benign Reaction Conditions

The pursuit of environmentally benign reaction conditions for the synthesis of ethyl 5,5,5-trifluoropent-2-enoate primarily focuses on mitigating the hazards associated with traditional organic synthesis. This involves the exploration of alternative energy sources and reaction media to reduce energy consumption and the use of toxic substances.

A common and effective method for the synthesis of α,β-unsaturated esters is the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. The synthesis of this compound would likely proceed through the reaction of 3,3,3-trifluoropropanal (B1220928) with a suitable phosphorus-stabilized carbanion.

Traditional vs. Greener Reaction Conditions:

ParameterTraditional ApproachGreener Approach
Solvent Often involves hazardous and volatile organic solvents like dichloromethane (B109758) or dimethylformamide.Utilization of safer solvents like water, deep eutectic solvents (DESs), or solvent-free conditions. nih.govsciepub.comrsc.orgrsc.org
Energy Source Conventional heating, often requiring prolonged reaction times at elevated temperatures.Alternative energy sources such as microwave irradiation or mechanochemical activation (ball milling) to accelerate reactions and reduce energy consumption.
Base Strong, hazardous bases like sodium hydride (NaH) or butyllithium (B86547) (n-BuLi) are often used.Milder and safer bases such as potassium carbonate (K2CO3), sodium bicarbonate (NaHCO3), or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are employed. rsc.org
Waste Generation of significant amounts of waste, including triphenylphosphine (B44618) oxide in the case of the Wittig reaction, which can be difficult to separate from the product.The HWE reaction produces a water-soluble phosphate (B84403) byproduct that is easier to remove, and solvent-free or aqueous conditions minimize solvent waste. wikipedia.orgchem-station.comorganic-chemistry.org

This table provides a comparative overview of traditional and greener reaction conditions applicable to the synthesis of compounds like this compound.

Research into greener reaction conditions has demonstrated that reactions can be performed at ambient temperatures and in aqueous media, significantly reducing the environmental footprint. sciepub.com For instance, the use of deep eutectic solvents (DESs) has emerged as a promising alternative, offering a recyclable and biodegradable reaction medium. rsc.org

Catalytic Approaches for Atom Economy and Reduced Waste Generation

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chem-station.com Reactions with high atom economy are inherently less wasteful. Catalytic approaches are instrumental in achieving high atom economy as catalysts, by definition, are not consumed in the reaction and can facilitate transformations with minimal byproduct formation.

For the synthesis of this compound via an HWE reaction, the development of catalytic methods is a key area of research. While the traditional HWE reaction often requires stoichiometric amounts of a base to generate the phosphonate (B1237965) carbanion, catalytic systems can regenerate the active species, thereby reducing waste.

Catalytic Horner-Wadsworth-Emmons Reaction Data:

Catalyst/Base SystemAldehydePhosphonate ReagentSolventYield (%)E/Z RatioReference
DBU/K2CO3Aromatic/AliphaticTriethyl phosphonoacetateSolvent-free83-97>99:1 rsc.org
LiOH·H2OAromaticTriethyl 2-phosphonopropionateSolvent-free83-9795:99 researchgate.net
Ba(OH)2·8H2Oα-branched AliphaticEthyl 2-(diisopropylphosphono)propionateSolvent-freeHigh98->99 researchgate.net
DBU/MgBr2KetonesTriethyl phosphonoacetateChCl/Urea (B33335) (DES)High- rsc.org

This interactive table showcases various catalytic systems and conditions for Horner-Wadsworth-Emmons reactions, which could be adapted for the synthesis of this compound. The data highlights the high yields and stereoselectivities achievable under greener, solvent-free, or DES-based conditions.

The use of organocatalysts, such as DBU, in conjunction with a mild inorganic base like potassium carbonate, has been shown to be highly effective for solvent-free HWE reactions, affording excellent yields and high E-selectivity. rsc.org These catalytic systems not only improve atom economy by reducing the amount of base required but also simplify purification procedures.

Solvent-Free or Aqueous Media Reactions for Fluorinated Compounds

The elimination or replacement of volatile organic solvents (VOCs) is a critical goal in green chemistry. VOCs are often toxic, flammable, and contribute to air pollution. For the synthesis of fluorinated compounds like this compound, developing reactions in solvent-free conditions or in benign media like water is highly desirable.

Solvent-Free Wittig and HWE Reactions:

Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or by heating a mixture of solid and liquid reactants, can lead to remarkably efficient transformations. udel.eduwvu.eduacs.orgacs.org These methods often result in shorter reaction times, simpler work-up procedures, and reduced waste generation. For the synthesis of this compound, a solvent-free approach would involve mixing 3,3,3-trifluoropropanal with a stabilized ylide or phosphonate reagent, potentially with a solid base catalyst.

Aqueous Wittig Reactions:

Representative Aqueous Wittig Reaction:

AldehydeYlide PrecursorBase/SolventTimeYield (%)E/Z RatioReference
Aromatic AldehydesBenzyltriphenylphosphonium chlorideNaHCO3 / Water40 min - 3 h80-98up to 98:2 nih.govacs.org

This table illustrates the general conditions and outcomes for aqueous Wittig reactions, a methodology that could be applied to the synthesis of this compound.

The successful application of these solvent-free and aqueous methods to the synthesis of various α,β-unsaturated esters provides a strong foundation for developing a sustainable and environmentally responsible manufacturing process for this compound.

Future Perspectives and Emerging Research Directions

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount for unlocking the full potential of ethyl 5,5,5-trifluoropent-2-enoate in complex molecular architectures. Current research is intensely focused on creating catalysts that offer superior control over reactivity and stereoselectivity.

Emerging trends include the design of chiral catalysts for asymmetric transformations, enabling the synthesis of enantiomerically pure compounds. mdpi.comacs.org For instance, the use of chiral organocatalysts and transition-metal complexes is being explored for the enantioselective conjugate addition of nucleophiles to the electron-deficient double bond of this compound. mdpi.comnih.gov Copper-catalyzed radical relay processes have shown promise in the enantioselective trifluoromethylalkynylation of alkenes, a strategy that could be adapted for reactions involving this compound. acs.org

Furthermore, photoredox catalysis is emerging as a powerful tool for activating trifluoromethylated compounds under mild conditions. orientjchem.orgresearchgate.net The development of new photocatalysts could facilitate novel transformations of this compound, such as trifluoromethylation of various substrates. orientjchem.orgwikipedia.org The combination of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, holds significant promise for developing highly selective and efficient reactions.

Catalyst TypePotential Application with this compoundDesired Outcome
Chiral OrganocatalystsAsymmetric Michael AdditionHigh enantioselectivity in the formation of new stereocenters.
Chiral Transition-Metal ComplexesEnantioselective Conjugate AdditionAccess to chiral building blocks for pharmaceuticals and agrochemicals. mdpi.commdpi.com
PhotocatalystsRadical-mediated transformationsActivation under mild conditions for novel bond formations. orientjchem.org
Dual Catalytic SystemsSequential or cascade reactionsIncreased molecular complexity in a single synthetic operation.

Exploration of New Applications in Advanced Materials

The incorporation of fluorinated moieties like the one present in this compound can significantly enhance the properties of materials. sigmaaldrich.comalfa-chemistry.com Researchers are actively investigating the use of this and similar fluorinated building blocks in the creation of advanced materials with tailored functionalities. youtube.com

One promising area is the development of fluoropolymers . alfa-chemistry.comnumberanalytics.com The trifluoromethyl group can impart desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.com this compound could serve as a monomer or a comonomer in polymerization reactions to produce novel fluorinated polymers with applications in coatings, membranes, and electronic devices.

Another area of interest is in liquid crystals . The introduction of fluorine can influence the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystalline materials. researchgate.net The unique electronic properties of the trifluoromethyl group make this compound a potential candidate for the design of new liquid crystal molecules with enhanced performance for display technologies.

Integrated Methodologies for One-Pot Synthesis of Complex Fluorinated Molecules

To streamline the synthesis of complex molecules containing the trifluoromethyl group, researchers are developing integrated methodologies that combine multiple reaction steps in a single pot. sciencedaily.com These one-pot or tandem reactions offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. sciencedaily.com

One such approach involves the use of this compound as a key intermediate in cascade reactions . sciencedaily.com For example, a Michael addition to the double bond could be followed by an intramolecular cyclization to rapidly construct complex heterocyclic scaffolds. nih.gov The development of catalysts that can mediate multiple transformations in a sequential manner is crucial for the success of these strategies. youtube.com A team at the University of Münster has demonstrated the use of inexpensive organic catalysts to generate multiple fluorination reactions in a single operation, likening the process to "molecular origami." sciencedaily.com

These integrated approaches are not only elegant from a chemical standpoint but also have practical implications for the synthesis of fluorinated pharmaceuticals and agrochemicals, where synthetic efficiency is a major consideration. mdpi.comnih.gov

Advancements in Computational Prediction of Fluorine-Mediated Reactivity

Computational chemistry is playing an increasingly important role in understanding and predicting the reactivity of fluorinated compounds. nih.govresearchgate.net Density Functional Theory (DFT) calculations are being employed to model reaction mechanisms, predict the stereochemical outcomes of reactions, and design new catalysts. nih.govrsc.org

For this compound, computational studies can provide valuable insights into its electronic structure and how the trifluoromethyl group influences the reactivity of the α,β-unsaturated ester system. nih.gov DFT methods can be used to calculate NMR chemical shifts, which can aid in the characterization of reaction products and intermediates. nih.govresearchgate.netrsc.org Researchers have been working to develop computational tools that can accurately and quickly predict 19F NMR chemical shifts. researchgate.netrsc.org

These computational tools can accelerate the discovery of new reactions and applications for this compound by allowing for the in-silico screening of reaction conditions and catalysts, thereby reducing the need for extensive experimental work. researchgate.netresearchgate.net

Computational MethodApplication to this compoundBenefit
Density Functional Theory (DFT)Modeling reaction pathways, predicting stereoselectivity. nih.govmdpi.comDeeper understanding of reactivity, rational catalyst design.
NMR Chemical Shift PredictionAiding in the structural elucidation of products and intermediates. nih.govrsc.orgFaster and more accurate characterization of new compounds.
Molecular Dynamics SimulationsStudying the conformational behavior in different environments.Insight into interactions with biological targets or in materials.

Challenges and Opportunities in the Synthesis of Highly Functionalized Fluorinated Compounds

While significant progress has been made in fluorine chemistry, several challenges remain in the synthesis of highly functionalized fluorinated compounds. numberanalytics.compharmtech.com One of the primary challenges is the selective introduction of fluorine and fluorinated groups into complex molecules, often requiring harsh reaction conditions or the use of expensive reagents. nih.govacs.org

The synthesis of molecules with multiple contiguous stereocenters, including a C-F bond, is particularly challenging. mdpi.com However, these challenges also present significant opportunities for innovation. The development of new, more efficient, and selective fluorination and trifluoromethylation reactions is a major area of ongoing research. acs.orgnumberanalytics.com

The unique reactivity of fluorinated compounds like this compound also presents opportunities for the discovery of novel chemical transformations. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can be harnessed to enable reactions that are not possible with their non-fluorinated counterparts. nih.gov As our understanding of fluorine chemistry deepens, we can expect the development of new synthetic methods that will unlock the full potential of this important class of compounds. researchgate.netnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for ethyl 5,5,5-trifluoropent-2-enoate, and how can reaction yields be systematically improved?

  • Methodological Answer : To optimize synthesis, employ factorial design experiments to test variables such as temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between factors affecting yield. Orthogonal arrays (e.g., Taguchi methods) are also effective for minimizing experimental runs while maximizing data robustness . Characterize intermediates via 19F^{19}\text{F} NMR and GC-MS to track fluorination efficiency and esterification completion. Refer to building block catalogs for precursor availability and purity requirements .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to unambiguously confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H^{1}\text{H} NMR : Identify the vinyl proton (δ 5.8–6.2 ppm) and ethyl ester protons (δ 1.3 ppm for CH₃, δ 4.2 ppm for CH₂).
  • 19F^{19}\text{F} NMR : Confirm trifluoromethyl group integration (δ -60 to -70 ppm).
  • IR : Look for ester C=O stretch (~1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
  • GC-MS : Verify molecular ion peak (m/z 188) and fragmentation patterns.
    Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.